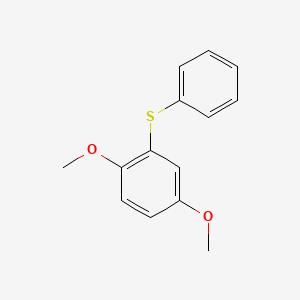
1,4-Dimethoxy-2-(phenylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(phenylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two methoxy groups at the 1 and 4 positions and a phenylsulfanyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-(phenylsulfanyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dimethoxybenzene with phenylsulfenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenylsulfanyl derivatives
Substitution: Substituted benzene derivatives
Scientific Research Applications
1,4-Dimethoxy-2-(phenylsulfanyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(phenylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting various biological processes. Additionally, the methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
1,4-Dimethoxy-2-(phenylsulfanyl)benzene can be compared with other similar compounds such as:
1,4-Dimethoxybenzene: Lacks the phenylsulfanyl group, resulting in different chemical and biological properties.
2-Phenylsulfanylbenzene: Lacks the methoxy groups, leading to variations in reactivity and applications.
1,4-Dimethoxy-2-(methylsulfanyl)benzene:
Properties
CAS No. |
89363-81-5 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1,4-dimethoxy-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-15-11-8-9-13(16-2)14(10-11)17-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
WKFNQSFSKDFFOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















